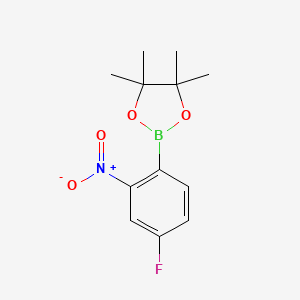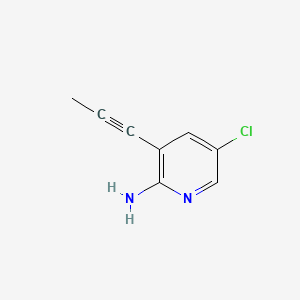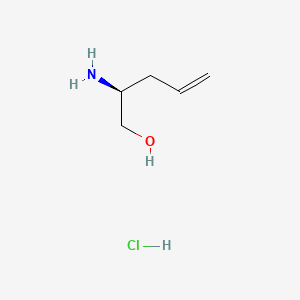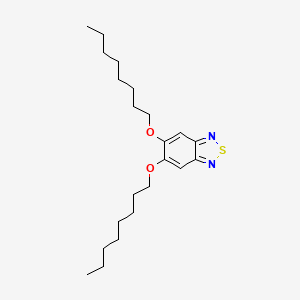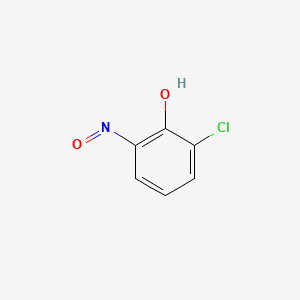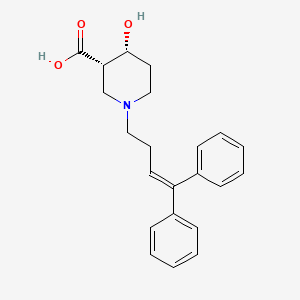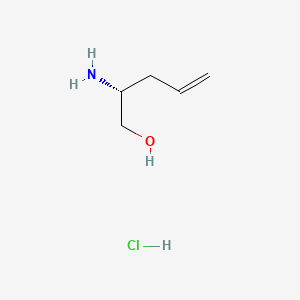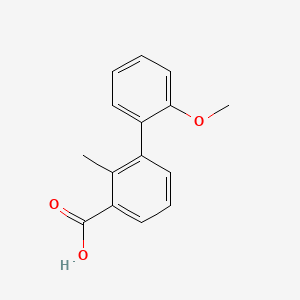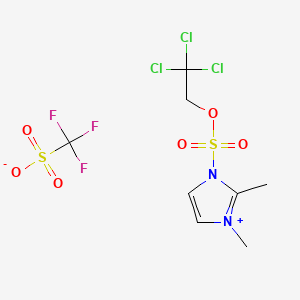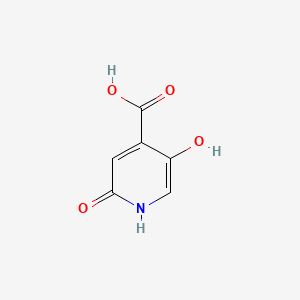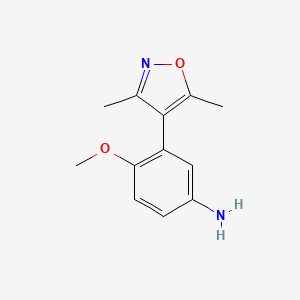
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline
Übersicht
Beschreibung
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using appropriate alkylating agents under basic conditions.
Attachment of the Methyloxyphenyl Group: The methyloxyphenyl group is attached via a nucleophilic aromatic substitution reaction, where the amine group acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the isoxazole ring, converting it to an isoxazoline or other reduced forms.
Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoxazolines or other reduced derivatives.
Substitution: Amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methyloxyphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(3,5-Dimethyl-4-isoxazolyl)phenyl]amine: Lacks the methyloxy group, which may affect its reactivity and binding properties.
[3-(4-Methyloxyphenyl)-4-isoxazolyl]amine: Lacks the dimethyl groups, which may influence its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is unique due to the presence of both the dimethyl-isoxazole ring and the methyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1300031-61-1 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.256 |
IUPAC-Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C12H14N2O2/c1-7-12(8(2)16-14-7)10-6-9(13)4-5-11(10)15-3/h4-6H,13H2,1-3H3 |
InChI-Schlüssel |
WHLKGQGVQDAOJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2=C(C=CC(=C2)N)OC |
Synonyme |
[3-(3,5-diMethyl-4-isoxazolyl)-4-(Methyloxy)phenyl]aMine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
